Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate

Overview

Description

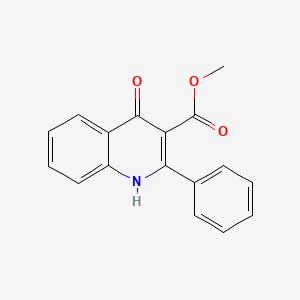

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with a phenyl group at the 2-position, a keto group at the 4-position, and a carboxylate ester at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate typically involves the condensation of aniline derivatives with β-ketoesters under acidic or basic conditions. One common method involves the reaction of aniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-hydroxy derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoline core, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modifications at the 2, 3, and 4 positions, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached to the core.

Quinolone antibiotics: Such as ciprofloxacin, which have a similar quinoline structure but with different substituents that confer antimicrobial activity.

Uniqueness

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various biologically active compounds .

Biological Activity

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antiviral and anticancer agent. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : CHN\O

- Molecular Weight : Approximately 293.32 g/mol

- Structure : The compound features a quinoline core with a carboxylate group and a methyl ester substituent, which enhances its solubility and bioavailability.

Antiviral Properties

Methyl 4-oxo-2-phenyl derivatives have shown promising anti-HIV activity by inhibiting the HIV integrase enzyme. This enzyme is crucial for viral replication, making it a target for therapeutic intervention. Studies indicate that these compounds can effectively bind to the integrase, mimicking natural substrates or inhibitors, thereby blocking the viral life cycle .

Anticancer Activity

The compound has demonstrated antiproliferative effects against various cancer cell lines. Research has indicated that derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit significant cytotoxicity towards cancer cells through mechanisms involving apoptosis and cell cycle arrest . The structure allows for modifications that can enhance selectivity and potency against specific cancer types.

Structure-Activity Relationship (SAR)

The biological activity of methyl 4-oxo-2-phenyl derivatives is influenced by their structural features. The phenyl substitution at the C2 position is critical for enhancing selectivity towards biological targets compared to other quinolone derivatives. The following table summarizes the structural features and corresponding biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-oxo-2-phenyl | Phenyl substitution at C2; methyl ester | Anti-HIV, anticancer |

| 4-Oxoquinoline | Lacks phenyl substitution; simpler structure | Antimicrobial activity |

| Norfloxacin | Contains fluorine substituents; broader antibacterial spectrum | Antibiotic properties |

| Ciprofloxacin | Similar quinolone core; additional functional groups | Broad-spectrum antibiotic |

| 6-Fluoroquinolone | Fluorine substitution enhances potency | Antiviral and antibacterial effects |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Quinoline Core : Initial reactions involve cyclization of appropriate precursors to form the quinoline structure.

- Modification : Subsequent steps include the introduction of the carboxylate group and methyl ester through esterification reactions.

- Purification : The final product is purified using recrystallization techniques to ensure high purity for biological testing .

Case Studies

Several studies have evaluated the biological activity of methyl 4-oxo-2-phenyl derivatives:

- Anti-HIV Activity : A study demonstrated that methyl 4-oxo derivatives exhibited EC values in the low micromolar range against HIV, indicating potent antiviral effects with minimal cytotoxicity .

- Anticancer Efficacy : In vitro studies showed that these compounds significantly inhibited cell proliferation in various cancer cell lines, such as breast and lung cancer cells, with IC values below 100 µM .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between methyl 4-oxo derivatives and target proteins involved in HIV replication and cancer progression. These studies suggest that structural modifications can optimize binding affinity and selectivity .

Properties

IUPAC Name |

methyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-21-17(20)14-15(11-7-3-2-4-8-11)18-13-10-6-5-9-12(13)16(14)19/h2-10H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTNGKQVNDTSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454408 | |

| Record name | AGN-PC-0OIKVX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223565-36-4 | |

| Record name | AGN-PC-0OIKVX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.